molecular formula K[VO(O₂)₂C₁₂H₈N₂].3H₂O B1663088 Bpv(phen) CAS No. 42494-73-5

Bpv(phen)

Cat. No. B1663088
CAS RN: 42494-73-5
M. Wt: 409.33 g/mol
InChI Key: GZEXWPZCNNQQRZ-UHFFFAOYSA-M
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Description

Bpv(phen) is an insulin-mimetic agent and a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . It has IC50s of 38 nM, 343 nM, and 920 nM for PTEN, PTP-β, and PTP-1B, respectively . It also inhibits the proliferation of the protozoan parasite Leishmania in vitro .


Chemical Reactions Analysis

Bpv(phen) is known to inhibit several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) .


Physical And Chemical Properties Analysis

Bpv(phen) has a molecular weight of 350.24 . It is a faintly yellow to dark yellow powder . It is soluble in water at 20 mg/mL .

Scientific Research Applications

1. PTEN Inhibition in Human Disease Therapy

  • Application Summary: Bpv(phen) is known to inhibit PTEN (Phosphatase and Tensin Homolog), a tumor suppressor phosphatase involved in cell cycle regulation . This inhibition could potentially be beneficial in human disease therapy.
  • Results or Outcomes: The inhibition of PTEN catalysis is being explored as a potentially beneficial therapeutic intervention in several diseases and conditions .

2. Insulin Receptor Kinase (IRK) Activation

  • Application Summary: Bpv(phen) is an activator of the insulin receptor kinase (IRK) and an inhibitor of protein phosphotyrosine phosphatases .
  • Results or Outcomes: The activation of IRK could have potential implications in the treatment of diabetes and other metabolic disorders .

3. DNA Cleavage

  • Application Summary: Bpv(phen) has been shown to cause DNA cleavage, exhibiting sequence and/or base specificity .
  • Results or Outcomes: The results suggest that Bpv(phen) could potentially be used in molecular biology research for specific DNA manipulation .

4. Leishmaniasis Treatment

  • Application Summary: Bpv(phen) shows a protective effect against disease progression in leishmaniasis by mediating NO-dependent microbicidal action .
  • Results or Outcomes: The results suggest that Bpv(phen) could potentially be beneficial in the treatment of leishmaniasis .

5. Anti-Inflammatory Effects

  • Application Summary: Bpv(phen) has anti-inflammatory effects in oxidative stress, including inhibitory effects on oxidative stress-induced cardiomyocyte injury .
  • Results or Outcomes: The results suggest that Bpv(phen) could potentially be beneficial in reducing inflammation and protecting against oxidative stress-induced injury .

6. Blood Pressure Variability (BPV) in Acute Stroke

  • Application Summary: The management of blood pressure variability (BPV) in acute stroke presents a complex challenge with profound implications for patient outcomes . BPV can be measured at long-term (seasonal variability or visit-to-visit), at mid-term (differences in consecutive days or weeks) or at short-term (day-night differences or changes induced by other daily activities and conditions) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it generally involves monitoring and managing blood pressure in patients with acute stroke .
  • Results or Outcomes: An increased BPV, either at long, mid or short-term is associated with a poor cardiovascular prognosis independently of the amount of blood pressure elevation .

Safety And Hazards

Bpv(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEXWPZCNNQQRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19KN2O8V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpv(phen)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
830
Citations
CJ Band, BI Posner - Journal of Biological Chemistry, 1997 - ASBMB
The hormonal regulation of insulin-like growth factor binding protein (IGFBP)-1 and −4 mRNA was compared in serum-free primary rat hepatocyte cultures. The combination of …
Number of citations: 77 www.jbc.org
L Rumora, M Hadžija, D Maysinger… - Cell biology and …, 2004 - Springer
Lower micromolar concentrations of peroxovanadium compound potassium bisperoxo(1,10-phenanthroline)oxovanadate (V) [bpV (phen)] stimulate RINm5F cell metabolic activity. 1 …
Number of citations: 21 link.springer.com
L Rumora, K Barišić, D Maysinger… - … and biophysical research …, 2003 - Elsevier
We investigated the mechanism of toxicity of peroxovanadium complex bpV (phen) in RINm5F cells. Treatment with bpV (phen) provoked cell death, predominantly by apoptosis. This …
Number of citations: 14 www.sciencedirect.com
Q Chen, F Yue, W Li, J Zou, T Xu, C Huang… - Journal of Biological …, 2015 - ASBMB
Autophagy is a cellular process that controls and executes the turnover of dysfunctional organelles and misfolded or abnormally aggregated proteins. Phosphatase and tensin …
Number of citations: 26 www.jbc.org
Y Tian, A Daoud, J Shang - Molecular medicine …, 2012 - spandidos-publications.com
Reactive oxygen species (ROS) are involved in myocardial injury. ROS are known to inactivate lipid phosphatase and tension homolog on chromosome 10 (PTEN), an enzyme that …
Number of citations: 18 www.spandidos-publications.com
CJ Band, BI Posner, V Dumas… - Molecular …, 1997 - academic.oup.com
Peroxovanadiums (pVs) are potent protein tyrosine phosphatase (PTP) inhibitors with insulin-mimetic properties in vivo and in vitro. We have established the existence of an insulin …
Number of citations: 41 academic.oup.com
XW ZHOU, JL YE, Z CHEN, ZW CHEN, LJ YU… - 结构化学(JIEGOU H …, 2000 - core.ac.uk
Four bioactive peroxovanadium (pV) complexes bpV (ox), bpV (bipy), bpV (phen) and bpV (pic),([VO (O2) 2L] n-, where ligand L= oxalic acid di anion (ox), bipyridine (bipy), 1, …
Number of citations: 8 core.ac.uk
L Rumora, K Barišić, J Petrik… - Croatica chemica …, 2005 - repozitorij.unizg.hr
Vanadium is a dietary trace element suggested to be essential for higher animals. In the late 1970s and the early 1980s, it was demonstrated that vanadate (V5+) solutions produce …
Number of citations: 1 repozitorij.unizg.hr
Z Cerovac, J Ban, A Morinville, K Yaccato… - Neurochemistry …, 1999 - Elsevier
Potassium bisperoxo(1,10-phenantroline)oxovanadate (V) [bpV(phen)] is a potent protein tyrocine phosphatase inhibitor which mediates a variety of biological effects. The aim of these …
Number of citations: 27 www.sciencedirect.com
BI Posner, JF Yale, A Shaver - Experimental and Clinical …, 1996 - thieme-connect.com
This indicated that the primary site of action of adminis-tered pV was the endosomal IRK-associated PTP (6). pVs have been shown to be specific in their action in that they are potent …
Number of citations: 341 www.thieme-connect.com

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